molecular formula C18H32N2O7Si B14747793 1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14747793
M. Wt: 416.5 g/mol
InChI Key: MVUNUYQKOFMHDC-DTZQCDIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside derivative. It is often used in the synthesis of oligonucleotides and other nucleic acid analogs due to its unique structural properties. The compound features protective groups that enhance its stability and reactivity, making it valuable in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The key steps include:

    Protection of the 3’-hydroxyl group: This is achieved by reacting uridine with t-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is then protected by reacting the intermediate with 2-methoxyethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch reactions: Conducting the reactions in large reactors with controlled temperature and pressure.

    Purification: Using techniques such as column chromatography and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine undergoes various chemical reactions, including:

    Deprotection reactions: Removal of the protective groups under acidic or basic conditions.

    Substitution reactions: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Common reagents include tetrabutylammonium fluoride (TBAF) for silyl group removal and acidic conditions for methoxyethyl group removal.

    Substitution: Reagents such as alkyl halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions include the deprotected uridine derivatives and substituted nucleosides, which can be further used in various biochemical applications.

Scientific Research Applications

3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine has several scientific research applications:

    Chemistry: Used in the synthesis of modified oligonucleotides for research in nucleic acid chemistry.

    Biology: Employed in the study of RNA and DNA interactions and functions.

    Medicine: Investigated for its potential in developing antiviral and anticancer therapies.

    Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of 3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine involves its incorporation into nucleic acids, where it can influence the stability and function of the resulting oligonucleotides. The protective groups enhance its stability during synthesis and can be selectively removed to yield the desired nucleoside analogs.

Comparison with Similar Compounds

Similar Compounds

    2’-O-Methyluridine: Another modified nucleoside with a methoxy group at the 2’ position.

    3’-O-(t-Butyldimethylsilyl)uridine: Similar compound with only the 3’-hydroxyl group protected.

    2’-O-(2-Methoxyethyl)uridine: Similar compound with only the 2’-hydroxyl group protected.

Uniqueness

3’-O-(t-Butyldimethylsilyl)-2’-O-(2-methoxyethyl)uridine is unique due to the dual protection of both the 3’- and 2’-hydroxyl groups, which provides enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in complex synthetic applications where selective deprotection is required.

Properties

Molecular Formula

C18H32N2O7Si

Molecular Weight

416.5 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C18H32N2O7Si/c1-18(2,3)28(5,6)27-14-12(11-21)26-16(15(14)25-10-9-24-4)20-8-7-13(22)19-17(20)23/h7-8,12,14-16,21H,9-11H2,1-6H3,(H,19,22,23)/t12-,14-,15-,16-/m1/s1

InChI Key

MVUNUYQKOFMHDC-DTZQCDIJSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=O)NC2=O)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.